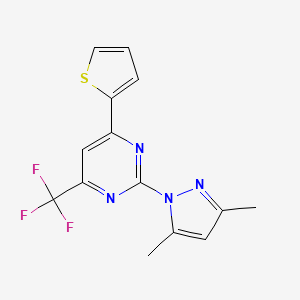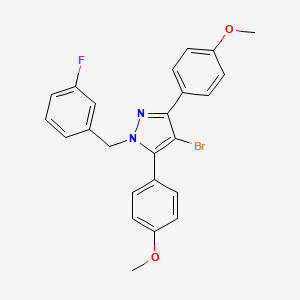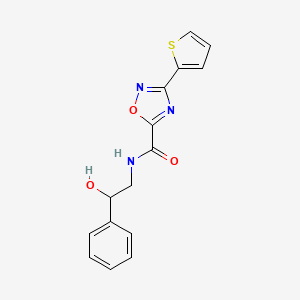![molecular formula C28H22N4O7 B14927139 N,N'-(oxydibenzene-4,1-diyl)bis[2-(4-nitrophenyl)acetamide]](/img/structure/B14927139.png)
N,N'-(oxydibenzene-4,1-diyl)bis[2-(4-nitrophenyl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of multiple nitrophenyl groups and acetamide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting with the nitration of phenol to produce 4-nitrophenol . This is followed by the acetylation of 4-nitrophenol to form 4-nitrophenylacetanilide . The final step involves the coupling of 4-nitrophenylacetanilide with 4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetylation, and reducing agents such as hydrogen or metal hydrides for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s structure allows it to bind to various molecular targets, exerting its effects through multiple mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: A simpler compound with a single nitrophenyl group, used as an intermediate in the synthesis of other chemicals.
4-Nitrophenethyl alcohol: Another related compound with a nitrophenyl group, used in various chemical reactions.
Uniqueness
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE is unique due to its complex structure, which includes multiple nitrophenyl groups and acetamide functionalities. This complexity allows it to participate in a wider range of chemical reactions and applications compared to simpler compounds like 4-nitrophenol and 4-nitrophenethyl alcohol.
Eigenschaften
Molekularformel |
C28H22N4O7 |
|---|---|
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-N-[4-[4-[[2-(4-nitrophenyl)acetyl]amino]phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C28H22N4O7/c33-27(17-19-1-9-23(10-2-19)31(35)36)29-21-5-13-25(14-6-21)39-26-15-7-22(8-16-26)30-28(34)18-20-3-11-24(12-4-20)32(37)38/h1-16H,17-18H2,(H,29,33)(H,30,34) |
InChI-Schlüssel |
UMPNFBZWOZDYBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927064.png)
![4-chloro-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14927068.png)
![methyl 4-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14927075.png)

![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927079.png)
![1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B14927080.png)

![Ethyl 4-cyano-5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14927094.png)
![ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14927100.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14927113.png)
![N-(2-chlorobenzyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927133.png)

![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14927143.png)
